molecular formula C4H15N2O5P B097537 Piperazine phosphate hydrate CAS No. 18534-18-4

Piperazine phosphate hydrate

Cat. No. B097537
CAS RN: 18534-18-4
M. Wt: 202.15 g/mol
InChI Key: PMGABIJVFLPSLS-UHFFFAOYSA-N
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Description

Piperazine phosphate hydrate is a compound that has been studied in various contexts due to its interesting properties and potential applications. The structure of piperazine hexahydrate, a related compound, has been determined to form monoclinic pseudo-tetragonal crystals with a melting point of 44°C. It features a three-dimensional framework of hydrogen-bonded water molecules and piperazine molecules, which are related to clathrate hydrate structures due to the pentagonal geometry of the water structure .

Synthesis Analysis

Several studies have reported the synthesis of piperazine phosphate hydrate and related compounds under different conditions. For instance, piperazine-templated iron phosphates have been synthesized under solvothermal conditions, resulting in compounds with three-dimensional framework structures . A new layered aluminophosphate templated by piperazinium ions has also been synthesized, characterized by its unique sheet structure and the presence of hydrogen-bonded piperazine molecules . Additionally, the hydrothermal synthesis of a chromium-piperazinium phosphate with high thermal stability has been reported .

Molecular Structure Analysis

The molecular structure of piperazine phosphate hydrate and related compounds has been extensively studied using techniques such as single-crystal X-ray diffraction. The zinc N,N'-piperazinebis(methylenephosphonate) frameworks have been found to have zinc centers that are tetrahedral, with coordination by oxygen atoms from phosphonate groups or by three oxygen atoms plus the amine nitrogen atom . The monohydrate piperazine hydrogen phosphate has been shown to belong to the monoclinic crystal system with a specific space group .

Chemical Reactions Analysis

Piperazine and its derivatives have been used as catalysts in various chemical reactions. For example, piperazine-1,4-diium dihydrogen phosphate has been introduced as a highly efficient dicationic Brønsted acidic ionic salt for the synthesis of (thio)barbituric acid derivatives in water . Piperazine itself has been identified as an excellent catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous medium .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine phosphate hydrate and its derivatives have been investigated through different studies. The thermal, dielectric, and laser damage threshold studies of monohydrate piperazine hydrogen phosphate indicate that the crystal is stable up to 135°C and is transparent in the visible region with a lower cutoff wavelength of 387 nm . The thermal and magnetic characterization of chromium-piperazinium phosphate reveals that it retains carbonous species above 800°C under an inert atmosphere and shows a Curie–Weiss law in its magnetic susceptibility .

Scientific Research Applications

  • Pharmaceutical Applications

    • Summary of Application : Piperazine is a six-membered heterocyclic compound with the chemical formula C4H10N2 and is also called hexahydropyrazine . It contains two reactive secondary amine groups at the first and fourth positions . Piperazine was first used in the treatment of gout disease in the 19th century, and later on molecules obtained by modifying the piperazine moiety were used in the treatment of intestinal infections .
    • Methods of Application : Piperazine is majorly found in the second generation antibiotic drugs and was extended up to sixth generation antibiotics . Several drugs containing the piperazine moiety are amongst the top 100 best-selling pharmaceutical products .
    • Results or Outcomes : Piperazine has been classified as a privileged structural motif in drug discovery . A recent statistical analysis of the substructure has shown that piperazine is the third most frequently used N-heterocycle (ranked right behind piperidine and pyridine) in pharmaceutical small molecule drugs .
  • Antimicrobial Polymers

    • Summary of Application : Piperazine-based antimicrobial polymers have been developed to reduce the lethality rate caused by pathogenic microbes . These polymers are of great importance in several areas, which include the biomedical sector, healthcare products, water purification systems, and food packaging .
    • Methods of Application : The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus .
    • Results or Outcomes : Piperazine targets the cytoplasmic membrane of the bacteria, resulting in the leakage of intercellular components leading to cell death .
  • Chemical Synthesis

    • Summary of Application : Piperazine is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
    • Methods of Application : The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
    • Results or Outcomes : The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .
  • Carbon Capture and Storage

    • Summary of Application : Piperazine is used in the process of carbon capture and storage .
    • Methods of Application : Piperazine readily absorbs water and carbon dioxide from the air .
    • Results or Outcomes : This property makes it useful in industrial processes that require the absorption of these gases .
  • Anticancer Agents

    • Summary of Application : Piperazine is a typical heterocyclic compound considered as one of the most significant, critical, and essential building frames of many important natural and synthetic anticancer compounds .
    • Methods of Application : The introduction of bioactive groups into piperazine has profound potential application in medicinal chemistry. Piperazine cores combined with various heterocyclic scaffolds offers a new class of hybrid heterocycles displaying profound activity .
    • Results or Outcomes : Piperazine derivatives have drawn research interest in recent years because of their wide range of biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer .
  • Synthesis of Functionalized Piperazines

    • Summary of Application : Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
    • Methods of Application : This process presents an overview of the recent synthetic methods to afford functionalized piperazines with a focus on C–H functionalization .
    • Results or Outcomes : The functionalization of piperazine has facilitated the synthesis of numerous compounds with a wide range of applications .

Future Directions

Piperazine-based antimicrobial polymers are an advanced approach made by researchers in concern with the problems associated with small molecules that restrict their applications in a broad spectrum . This approach gives an insight into the current and future perspective for the development of piperazine-based antimicrobial polymers .

properties

IUPAC Name

phosphoric acid;piperazine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.H3O4P.H2O/c1-2-6-4-3-5-1;1-5(2,3)4;/h5-6H,1-4H2;(H3,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGABIJVFLPSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H15N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine phosphate hydrate

CAS RN

18534-18-4, 14538-56-8
Record name Piperazine, phosphate, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18534-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine phosphate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018534184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazinium dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PIPERAZINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TIF7T48FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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